molecular formula C19H23N3O2S B4342078 2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide

2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No.: B4342078
M. Wt: 357.5 g/mol
InChI Key: CRCFLZPXFCSWER-UHFFFAOYSA-N
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Description

2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a cyclohexylamino moiety

Properties

IUPAC Name

2-(cyclohexylcarbamoylamino)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-15(13-8-4-2-5-9-13)16(17(20)23)18(25-12)22-19(24)21-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCFLZPXFCSWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)NC2CCCCC2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the thiophene ring.

    Attachment of the cyclohexylamino group: This can be done through a nucleophilic substitution reaction, where a cyclohexylamine is reacted with an appropriate electrophile.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl and cyclohexylamino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm this.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide analogs: Compounds with similar structures but different substituents on the thiophene or phenyl rings.

    Thiophene derivatives: Other compounds containing the thiophene ring, which may have different functional groups attached.

Uniqueness

The uniqueness of 2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide
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2-{[(cyclohexylamino)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide

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